6-Amino-4-methylpyridine-3-sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
6-amino-4-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPVXDPIISDOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Characterization
Synthetic Pathways
While specific, detailed synthetic procedures for 6-Amino-4-methylpyridine-3-sulfonamide are not widely reported in peer-reviewed literature, general methods for the synthesis of pyridine (B92270) sulfonamides can be considered. A common approach involves the chlorosulfonation of a suitable pyridine precursor, followed by amination. For instance, a substituted aminopyridine could be reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is then reacted with ammonia (B1221849) to form the primary sulfonamide. The classical synthesis of primary sulfonamides often involves the reaction of sulfonyl chlorides with ammonia or an ammonia surrogate. acs.org
Another potential route could involve the synthesis of a pyridine ring with the desired substituents already in place. For example, a multi-component reaction could be employed to construct the substituted pyridine ring, incorporating the amino, methyl, and a precursor to the sulfonamide group in a single synthetic sequence.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the protons of the amino group, the protons of the sulfonamide group, and the protons of the methyl group would be expected. The chemical shifts would be influenced by the electronic environment created by the various substituents.
¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the methyl group would be observed.
Infrared (IR) Spectroscopy : Characteristic absorption bands would be expected for the N-H stretching vibrations of the amino and sulfonamide groups, the S=O stretching of the sulfonamide group, and the C-N and C=C stretching of the pyridine ring. For related pyridine sulfonamides, the SO₂ symmetric stretching bands are typically observed in the region of 1130-1170 cm⁻¹. jst.go.jp
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.22 g/mol ). Fragmentation patterns would likely involve the loss of SO₂, NH₂, and other small fragments. Predicted mass-to-charge ratios for various adducts are available. uni.lu
Crystallographic Data : No experimental crystal structure data for this compound has been published. A crystallographic study would provide valuable information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are common in sulfonamide structures. lookchem.com
Physicochemical Properties
The physicochemical properties of 6-Amino-4-methylpyridine-3-sulfonamide have been predicted through computational methods and are summarized in the table below. It is important to note that these are predicted values and may differ from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | uni.lu |
| Molecular Weight | 187.22 g/mol | uni.lu |
| XlogP (predicted) | -0.6 | uni.lu |
| Monoisotopic Mass | 187.04155 Da | uni.lu |
Applications in Chemical Research
Specific applications for 6-Amino-4-methylpyridine-3-sulfonamide in chemical research have not been documented in the available literature. However, the broader class of pyridine-sulfonamide compounds has been investigated for a variety of applications. These include their use as:
Building blocks in medicinal chemistry : The pyridine-sulfonamide scaffold is a common feature in the design of new therapeutic agents.
Ligands in coordination chemistry : The nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the sulfonamide group can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes. lookchem.com
Enzyme inhibitors : The sulfonamide group is a known zinc-binding group and has been incorporated into molecules designed to inhibit metalloenzymes.
Given its structure, this compound could potentially serve as a valuable intermediate in the synthesis of compounds for these and other applications.
An exploration into the synthesis of this compound and its related derivatives reveals a variety of chemical strategies. These methodologies focus on the construction of the core pyridine-sulfonamide scaffold and the introduction of diverse functional groups, leading to a range of analogues with significant applications in medicinal chemistry.
Structure Activity Relationship Sar Studies of 6 Amino 4 Methylpyridine 3 Sulfonamide Derivatives
Impact of Substituent Modifications on Molecular Interactions
The core structure of 6-Amino-4-methylpyridine-3-sulfonamide offers several positions for chemical modification. These changes can significantly alter the compound's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.
The pyridine (B92270) ring is a key scaffold in many biologically active compounds, and its substitution pattern is a critical determinant of activity. rsc.org Studies on various pyridine derivatives have shown that the nature and position of substituents can enhance interactions with target proteins. nih.gov For the this compound scaffold, modifications at the C2, C5, and C6 positions (in addition to the existing amino and methyl groups) are of primary interest.
Research indicates that the introduction of specific functional groups can significantly enhance antiproliferative activity. A review of pyridine derivatives found that the presence and strategic placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often lead to improved biological effects. nih.gov Conversely, the introduction of halogen atoms or other bulky groups can sometimes result in lower activity. nih.gov The amino group at the C6 position is particularly important, as it can act as a crucial hydrogen bond donor, a common feature in many antibacterial sulfonamides. openaccesspub.org
The following table summarizes the general effects of various substituents on the pyridine ring based on SAR studies of related compounds.
| Position on Pyridine Ring | Substituent Type | General Impact on Activity | Potential Interaction Type |
|---|---|---|---|
| C2 | Small, Electron-Donating (e.g., -NH2, -OH) | Often enhances activity | Hydrogen Bonding |
| C5 | Electron-Withdrawing (e.g., -NO2, -CN) | Can modulate electronic properties and binding | Dipole-Dipole, Polar Interactions |
| C5 | Halogens (e.g., -Cl, -Br) | Variable; can increase lipophilicity but may also decrease activity | Halogen Bonding, Hydrophobic Interactions |
| C6 | Bulky Groups | Generally decreases activity | Steric Hindrance |
| General | Methoxy (-OMe) | Can enhance activity through favorable interactions | Hydrogen Bond Acceptor, Polar Interactions |
The sulfonamide moiety (-SO2NHR) is a cornerstone of this chemical class, acting as a versatile pharmacophore. researchgate.net Modifications to the sulfonamide nitrogen (N-substitution) are a common strategy to modulate a compound's properties. The nature of the substituent 'R' can influence the acidity of the N-H proton, the geometry of the sulfonamide group, and its ability to form hydrogen bonds, all of which are critical for target binding. researchgate.netacs.org
For many sulfonamide inhibitors, the sulfonamide group binds to target enzymes through interactions involving its oxygen atoms and the N-H group. acs.org Replacing one of the hydrogens with various substituents can drastically alter this binding profile.
Aromatic and Heterocyclic Rings: Introducing aromatic or heterocyclic rings can lead to additional π-π stacking or hydrophobic interactions with the target protein, often enhancing potency. nih.gov
Alkyl Chains: The length and branching of alkyl substituents can impact lipophilicity and van der Waals interactions. Studies on alkylimino-substituted sulfonamides show that partition coefficients (log P) increase with the length of the alkyl chain, which can affect membrane permeability. acs.org
Bioisosteric Replacements: The isosteric replacement of the carbonyl group with a sulfonyl moiety is a known strategy that can retain hydrogen bonding capabilities while potentially improving metabolic stability. researchgate.net
The table below illustrates the influence of different N-substitutions on the sulfonamide group.
| Substituent (R) on Sulfonamide Nitrogen | General Impact on Activity | Rationale / Interaction Type |
|---|---|---|
| Hydrogen (-H) (Primary Sulfonamide) | Baseline activity; essential for some targets | Acts as a hydrogen bond donor |
| Aromatic Rings (e.g., Phenyl) | Can increase potency | Hydrophobic and π-π stacking interactions |
| Heterocyclic Rings (e.g., Pyrimidine, Thiazole) | Often leads to highly potent derivatives | Additional hydrogen bonding sites and polar interactions |
| Alkyl Groups (e.g., -CH3, -C2H5) | Modulates lipophilicity and solubility | Van der Waals and hydrophobic interactions |
| Sulfonylurea Moiety (-C(=O)NHR') | Confers specific activities (e.g., anti-hyperglycemic) | Alters geometry and hydrogen bonding patterns openaccesspub.org |
Identification of Key Structural Determinants for Specific Molecular Activities
Through extensive SAR studies, several key structural features have been identified as crucial for the molecular activity of pyridine sulfonamide derivatives. These determinants govern how the molecule recognizes and binds to its biological target, ultimately dictating its efficacy.
Hydrogen Bonding Capability: The ability to form hydrogen bonds is paramount. The amino group on the pyridine ring and the N-H group of an unsubstituted or monosubstituted sulfonamide are critical hydrogen bond donors. openaccesspub.org The oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring act as key hydrogen bond acceptors. acs.org These interactions are often responsible for anchoring the molecule within the active site of a target protein. mdpi.com
Hydrophobic and π-π Interactions: Aromatic rings, such as the pyridine core itself or substituents on the sulfonamide nitrogen, contribute significantly to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding pocket. nih.govmdpi.com
Computational Approaches in SAR Analysis
Modern drug discovery heavily relies on computational methods to rationalize SAR data and guide the design of new molecules. These in silico techniques provide a theoretical framework for understanding molecular interactions and predicting the activity of novel derivatives before their synthesis.
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyridine sulfonamide derivatives, a QSAR model can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. scispace.com
The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govscispace.com
Key aspects of QSAR modeling include:
Descriptor Calculation: A wide range of descriptors can be used, including physicochemical (e.g., logP, molecular weight), electronic (e.g., electronegativity, dipole moment), and topological (e.g., molecular connectivity indices) properties. nih.govscispace.com
Model Building: Statistical techniques are employed to create a predictive model. The reliability and predictive power of the QSAR model are rigorously assessed using internal and external validation methods. scispace.com
Interpretation: The resulting QSAR model provides valuable insights into which molecular properties are most influential for activity, thus guiding future design efforts. For example, a model might indicate that higher electronegativity and the presence of specific bonds are key to enhancing anticancer activity. nih.gov
| Descriptor Category | Example Descriptors | Relevance to SAR |
|---|---|---|
| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Describes lipophilicity, size, and polarizability. scispace.com |
| Electronic | Dipole Moment, Electronegativity, HOMO/LUMO energies | Quantifies charge distribution and reactivity. nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Represents molecular shape, size, and branching. |
| 3D Descriptors (from CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields | Maps the 3D spatial requirements for optimal interaction. nih.gov |
In silico screening and lead optimization represent a rational, computer-aided approach to drug design. This theoretical framework allows researchers to design and evaluate virtual compounds, saving significant time and resources.
The process typically follows these steps:
Lead Identification: A starting compound with known activity (a "hit" or "lead"), such as a this compound derivative, is identified.
Target-Based Design & Molecular Docking: If the 3D structure of the biological target is known, molecular docking simulations are performed. Docking predicts the preferred orientation and binding affinity of the ligand within the target's active site. nih.govresearchgate.net This provides a detailed view of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, offering a structural basis for the observed SAR. mdpi.com
Pharmacophore Modeling: Based on the structures of several active compounds, a pharmacophore model can be generated. This model defines the essential 3D arrangement of functional groups required for biological activity.
Virtual Library Design: Using the insights from docking and SAR, a virtual library of new derivatives is designed by adding, removing, or modifying substituents on the lead scaffold.
In Silico Filtering and ADMET Prediction: The virtual library is screened computationally. Molecules are filtered based on predicted binding affinity (from docking scores) and drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological profiles of the designed compounds, helping to eliminate candidates that are likely to fail in later stages of development. nih.govnih.gov
Lead Optimization: The most promising candidates from the in silico screening are then prioritized for chemical synthesis and subsequent in vitro biological testing. iosrjournals.org This iterative cycle of design, prediction, synthesis, and testing is central to modern lead optimization. nih.gov
Investigation of Molecular Interactions and Biological Pathways Academic Research Focus
Supramolecular Interactions Involving the Sulfonamide Moiety
The architecture of 6-Amino-4-methylpyridine-3-sulfonamide, featuring hydrogen bond donors (amino and sulfonamide N-H) and acceptors (pyridine N and sulfonyl O), predisposes it to participate in a variety of supramolecular assemblies. While crystal structures specific to this compound are not publicly available, analysis of closely related molecules provides a strong basis for predicting its behavior in co-crystals, salts, and other molecular assemblies.
Hydrogen Bonding Patterns in Co-crystals and Salts
The formation of co-crystals and salts is a common strategy to modulate the physicochemical properties of pharmaceutical compounds. nih.gov In such multi-component crystals, hydrogen bonding is a primary directional force guiding the assembly of molecules. mdpi.com For this compound, several key hydrogen bonding interactions are anticipated based on studies of analogous structures.
The sulfonamide group is a versatile hydrogen bond participant. nih.gov The N-H protons can act as donors, while the two sulfonyl oxygen atoms are effective acceptors. nih.gov Similarly, the exocyclic amino group provides two N-H donors, and the pyridine (B92270) ring contains a nitrogen atom that is a strong hydrogen bond acceptor. This combination allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.
In salts formed with acids, the pyridine nitrogen is typically protonated. This pyridinium (B92312) cation then forms strong charge-assisted hydrogen bonds with the conjugate base. A frequently observed pattern in the interaction between 2-aminopyridinium cations and carboxylates or sulfonates is the R²₂(8) ring motif. researchgate.netresearchgate.net This motif is formed by a pair of N-H···O hydrogen bonds, where one donor is the protonated ring nitrogen and the other is from the adjacent amino group. researchgate.netresearchgate.net In co-crystals with neutral molecules, intermolecular N-H···N hydrogen bonds can lead to the formation of chains or base-paired dimers, while N-H···O bonds involving the sulfonamide group can link these primary structures into layers or more complex three-dimensional networks. nih.govnih.gov
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role | Atom(s) Involved |
|---|---|---|
| Amino Group (-NH₂) | Donor | 2 x N-H |
| Pyridine Ring | Acceptor | Ring Nitrogen |
| Sulfonamide Group (-SO₂NH₂) | Donor | N-H |
Non-Covalent Interactions in Molecular Assemblies
The pyridine ring in this compound makes it a candidate for π-π stacking interactions. In crystal structures of related pyridinium salts, aromatic stacking between neighboring pyridine rings is a common feature, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Å. researchgate.net These interactions often contribute to the formation of extended columnar or layered structures. Additionally, van der Waals forces, though non-directional, play a significant role in maximizing packing efficiency within the crystal lattice. mdpi.com The interplay of these varied interactions—from strong, directional hydrogen bonds to weaker, non-specific forces—governs the final supramolecular architecture.
Theoretical and Mechanistic Studies of Enzyme Inhibition
The sulfonamide moiety is a well-known pharmacophore that targets specific enzymes. Theoretical and mechanistic studies, primarily on other sulfonamides, provide a clear framework for understanding how this compound likely interacts with and inhibits its biological targets.
Computational Analysis of Compound-Enzyme Binding Modes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a protein. mdpi.com While specific docking studies for this compound are not available, extensive computational analyses have been performed on other sulfonamide inhibitors, particularly against carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS).
In studies of various human carbonic anhydrase isoforms, a conserved binding mode is consistently observed for sulfonamide inhibitors. nih.govmdpi.com The key interactions involve:
Coordination with Zinc: The deprotonated sulfonamide nitrogen anion forms a strong ionic bond with the catalytic Zn(II) ion in the enzyme's active site. nih.govresearchgate.net
Hydrogen Bonding: The sulfonamide group forms a critical hydrogen bond network with conserved active site residues, most notably with the side chain of Threonine 199 (Thr199). mdpi.com
Hydrophobic/Hydrophilic Interactions: The substituted aromatic ring (in this case, the aminomethylpyridine ring) occupies adjacent hydrophobic or hydrophilic pockets, and variations in this part of the molecule often determine the inhibitor's potency and selectivity for different CA isoforms. mdpi.com
Docking studies of sulfonamides with the bacterial enzyme DHPS show that these compounds occupy the binding site of the natural substrate, p-aminobenzoic acid (PABA), mimicking its key interactions. nih.gov
Table 2: Typical Interactions of Sulfonamides in Enzyme Active Sites (Based on Docking Studies of Analogues)
| Enzyme Target | Key Interactions | Interacting Moiety |
|---|---|---|
| Carbonic Anhydrase (CA) | Ionic bond with Zn(II) ion | Deprotonated Sulfonamide Nitrogen |
| Carbonic Anhydrase (CA) | Hydrogen bonding | Sulfonamide group with Thr199 |
DNA Interaction Mechanisms (Theoretical and In Vitro Studies)
While the principal mechanism of action for antibacterial sulfonamides is enzyme inhibition, some research has explored the potential for certain sulfonamide derivatives to interact directly with DNA. This line of investigation is more common in the context of developing anticancer agents, as DNA is a primary target for many chemotherapeutics. nih.gov
Theoretical and in vitro studies on some novel sulfonamide compounds have suggested that direct DNA binding is possible. rsc.orgresearchgate.net Molecular docking simulations have predicted that these sulfonamide derivatives may bind to the minor groove of the DNA double helix. nih.govacs.org The stability of these theoretical compound-DNA complexes is attributed to the formation of multiple hydrogen bonds as well as other non-covalent forces like π-sulfur interactions. acs.orgnih.gov
Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements have been used to support the findings of these computational studies in vitro. rsc.orgnih.gov These experiments have shown that certain sulfonamides can interact with double-stranded DNA, leading to structural changes consistent with groove binding or intercalation. rsc.orgresearchgate.net It is crucial to note that this is an area of exploratory research for specific sulfonamide structures and is not considered the established mechanism of action for the broader class of antibacterial sulfonamides to which this compound belongs.
Exploration of DNA Binding Modes and Affinities
A thorough search of scientific literature and academic databases has revealed no specific studies detailing the DNA binding modes or affinities of this compound. Research into how this compound may interact with DNA, for instance, through intercalation, groove binding, or electrostatic interactions, has not been published. Consequently, there is no available data on binding constants or other quantitative measures of affinity between this sulfonamide derivative and DNA.
Spectroscopic Signatures of DNA-Compound Interactions
In line with the absence of binding mode studies, there is no available research on the spectroscopic signatures of potential interactions between this compound and DNA. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, or circular dichroism, which are commonly employed to characterize the binding of small molecules to DNA, have not been applied to this specific compound in published literature. Therefore, characteristic spectral shifts, changes in intensity, or other spectroscopic data that would signify and detail such an interaction are currently unknown.
This lack of empirical data prevents the creation of a detailed analysis or the compilation of data tables as requested. The scientific community has yet to direct its focus towards the specific DNA-interacting properties of this compound.
Advanced Research Applications and Future Directions
Development of Novel Chemical Entities Based on the 6-Amino-4-methylpyridine-3-sulfonamide Scaffold
The this compound scaffold serves as a valuable starting point for the synthesis of new chemical entities with diverse potential applications. The presence of the amino and sulfonamide groups provides reactive sites for further functionalization, allowing chemists to systematically modify the molecule's properties. nih.gov
Researchers have explored the derivatization of similar pyridine (B92270) sulfonamides to create libraries of compounds for biological screening. For instance, new series of N-sulfonyl aminopyridines incorporating benzothiazole (B30560) or benzimidazole (B57391) rings have been developed, with some demonstrating significant antimicrobial potential. acs.org The synthesis of such derivatives often involves reacting the core sulfonamide with various electrophiles. acs.org These synthetic strategies highlight the adaptability of the pyridine sulfonamide core for generating novel molecular architectures.
The development of new pyridine-based compounds is driven by the potential for enhanced biological activity. The addition of different functional groups can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. nih.gov The this compound scaffold, with its inherent functionalities, is well-positioned for such explorations, paving the way for the discovery of new therapeutic agents and functional materials.
Table 1: Examples of Derivative Scaffolds from Pyridine Sulfonamides
| Base Scaffold | Incorporated Moiety | Potential Application Area |
| Pyridine Sulfonamide | Benzothiazole | Antimicrobial Agents |
| Pyridine Sulfonamide | Benzimidazole | Antimicrobial Agents |
| Pyridine Sulfonamide | Chromene | Carbonic Anhydrase Inhibitors nih.gov |
| Pyridine Sulfonamide | Pyrazolopyridine | Carbonic Anhydrase Inhibitors nih.gov |
Exploration of Nonlinear Optical (NLO) Properties
Recent research has increasingly focused on the nonlinear optical (NLO) properties of organic molecules, which are crucial for applications in photonics and optoelectronics. nih.gov The unique electronic structure of pyridine derivatives, characterized by a π-deficient aromatic system, makes them promising candidates for NLO materials. nih.gov The presence of both electron-donating (amino) and electron-withdrawing (sulfonamide) groups on the this compound scaffold can create a "push-pull" system, which is a key design principle for enhancing NLO responses. nih.govresearchgate.net
The intramolecular charge transfer that can occur in such molecules is a significant factor in their NLO activity. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of novel compounds. researchgate.net Parameters such as polarizability and hyperpolarizability are calculated to assess a molecule's potential as an NLO material. nih.gov For instance, studies on other amino-substituted organic dyes have shown that it is possible to estimate key NLO parameters like the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order susceptibility (χ⁽³⁾). researchgate.net
While direct experimental data on the NLO properties of this compound is not extensively available in the public domain, the structural analogy to other NLO-active pyridine and sulfonamide derivatives suggests that this compound and its derivatives are worthy of investigation in this area. Future research could involve synthesizing derivatives with extended π-systems or different donor-acceptor groups to tune and optimize their NLO response.
Table 2: Key Parameters in NLO Studies
| Parameter | Symbol | Description |
| Nonlinear Absorption Coefficient | β | Describes the intensity-dependent absorption of light. |
| Nonlinear Refractive Index | n₂ | Describes the intensity-dependent change in the refractive index. |
| Third-Order Susceptibility | χ⁽³⁾ | A measure of the third-order nonlinear optical response of a material. |
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. |
| Hyperpolarizability | β (or γ) | A measure of the nonlinear response of a molecule's dipole moment to an applied electric field. |
Methodological Advancements in Pyridine Sulfonamide Chemistry
The synthesis of pyridine sulfonamides is an active area of research, with ongoing efforts to develop more efficient and versatile synthetic methods. rsc.org The unique reactivity of the pyridine ring and the sulfonamide group presents both challenges and opportunities for synthetic chemists. nih.gov Recent advancements have focused on developing novel catalytic systems and reaction conditions to improve yields and expand the scope of accessible derivatives. rsc.org
For example, the use of ionic liquids as catalysts in the synthesis of new pyridines with sulfonamide moieties has been reported. rsc.org Such methods can offer advantages in terms of reaction times and yields under mild conditions. rsc.org Furthermore, intramolecular radical substitutions using a sulfonamide as a linker have been explored for the preparation of aminated bipyridines and bipyridine sultams, demonstrating the utility of the sulfonamide group in directing complex chemical transformations. nih.gov
These methodological advancements are crucial for the continued exploration of the chemical space around this compound. The ability to efficiently synthesize a wide range of derivatives is a prerequisite for systematic structure-activity relationship (SAR) studies and the development of new functional molecules.
Integration of Experimental and Computational Approaches in Chemical Research
Modern chemical research increasingly relies on the synergy between experimental synthesis and computational modeling. nih.gov In the context of this compound, computational methods like Density Functional Theory (DFT) can be employed to predict a variety of molecular properties, including optimized geometry, electronic structure, and spectroscopic characteristics. nih.govresearchgate.net
These theoretical predictions can guide experimental work by identifying promising synthetic targets and providing insights into the underlying mechanisms of observed properties. For example, computational screening of virtual libraries of derivatives can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
The integration of experimental techniques such as NMR, HPLC, and LC-MS for characterization, with computational analysis, provides a comprehensive understanding of the structure-property relationships of new chemical entities. bldpharm.com This combined approach is particularly valuable in the exploration of complex phenomena like NLO properties and biological activity, where subtle changes in molecular structure can have significant effects.
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